Cas no 1775302-57-2 (1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)
![1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine structure](https://www.kuujia.com/scimg/cas/1775302-57-2x500.png)
1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
-
- Inchi: 1S/C25H28FN3O3/c1-2-3-16-31-22-10-6-20(7-11-22)25(30)29-14-12-18(13-15-29)17-23-27-24(28-32-23)19-4-8-21(26)9-5-19/h4-11,18H,2-3,12-17H2,1H3
- InChI Key: NVIKSWDGAUKRQS-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OCCCC)C=C1)(N1CCC(CC2ON=C(C3=CC=C(F)C=C3)N=2)CC1)=O
1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-8464-20MG |
1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-57-2 | >90% | 20mg |
£76.00 | 2023-04-21 | |
Key Organics Ltd | BS-8464-50MG |
1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-57-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00899426-1g |
1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-57-2 | 95% | 1g |
¥1596.0 | 2023-04-10 | |
Key Organics Ltd | BS-8464-100MG |
1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-57-2 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | BS-8464-5MG |
1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-57-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | BS-8464-1MG |
1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-57-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | BS-8464-10MG |
1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-57-2 | >90% | 10mg |
£63.00 | 2025-02-09 |
1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Related Literature
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on 1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: A Comprehensive Overview
1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound with the CAS number 1775302-57-2. This compound is notable for its intricate molecular structure, which combines elements of aromaticity, heterocyclic chemistry, and amine functionality. The molecule consists of a piperidine ring substituted at the 4-position with a methyl group linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at the 3-position with a fluorophenyl group. Additionally, the piperidine ring is substituted at the 1-position with a 4-butoxybenzoyl group.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. The presence of the piperidine ring suggests potential applications in pharmaceutical chemistry, as such structures are often found in bioactive compounds. The oxadiazole ring is known for its stability and ability to act as a heterocyclic scaffold in various drug molecules. The fluorophenyl group adds electronic diversity to the molecule, potentially influencing its pharmacokinetic properties.
Recent studies have highlighted the importance of such compounds in drug discovery. For instance, research has shown that 1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine exhibits promising biological activity in vitro. Its ability to modulate specific cellular pathways makes it a candidate for further investigation in therapeutic areas such as oncology and neurodegenerative diseases.
The CAS number 1775302-57-2 is a unique identifier assigned by the Chemical Abstracts Service (CAS), ensuring that this compound can be easily referenced in scientific literature and regulatory documents. This identifier is crucial for maintaining consistency and accuracy in chemical nomenclature.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide insights into the molecular structure and purity of the compound. Additionally, computational chemistry tools can be employed to predict its physical properties and reactivity under different conditions.
In terms of applications, 1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine holds potential in materials science as well. Its unique electronic properties may make it suitable for use in organic electronics or as a precursor for advanced materials.
Looking ahead, ongoing research into this compound will likely focus on optimizing its synthesis pathways to enhance yield and reduce costs. Furthermore, exploring its bioavailability and toxicity profiles will be essential for determining its suitability as a drug candidate.
In conclusion, 1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS No. 1775302-57-2) is a multifaceted compound with significant potential across various scientific disciplines. Its complex structure and diverse functional groups make it an intriguing subject for both fundamental research and applied development.
1775302-57-2 (1-(4-butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine) Related Products
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)



